

Does ChemR23-IN-2 show species-specific differences in activity?

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Compound of Interest

Compound Name: ChemR23-IN-2

Cat. No.: B15143376

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ChemR23 Antagonist Activity: A Cross-Species Comparison

A detailed analysis of a ChemR23 antagonist reveals comparable high-potency activity across human, mouse, and rat, underscoring the receptor's conserved function in these species. This guide provides a comparative overview of the antagonist's performance, supported by experimental data, and outlines the methodologies for key assays in ChemR23 drug discovery.

While the specific compound "ChemR23-IN-2" is not documented in publicly available scientific literature, a well-characterized small molecule antagonist, CCX832, offers valuable insights into the species-specific activity at the ChemR23 receptor. CCX832 has been utilized in preclinical studies involving human, mouse, and rat models, demonstrating its utility as a tool compound for investigating the therapeutic potential of ChemR23 inhibition.

Comparative Activity of CCX832

The affinity of CCX832 for the ChemR23 receptor has been determined across human, mouse, and rat species, showing high potency with only minor variations. This suggests that the binding pocket of the ChemR23 receptor is highly conserved among these species.



Species	Affinity (Ki) (nmol/L)
Human	1.2
Mouse	2.5
Rat	1.8

Table 1: Comparative affinity of the ChemR23 antagonist CCX832 across different species. Data indicates high affinity in all three species, with the strongest binding observed in the human receptor.[1]

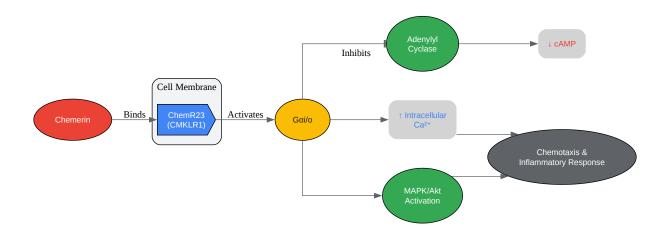
In functional assays, CCX832 has demonstrated effective antagonism of ChemR23. For instance, in studies using rat thoracic aorta, CCX832 was shown to inhibit and reverse chemerin-9-induced vasoconstriction, a process mediated by ChemR23.[1] Furthermore, CCX832 has been employed in mouse models of obesity-related diabetes and in human cell lines to investigate the role of the chemerin/ChemR23 axis in inflammation and vascular dysfunction.

The ChemR23 Signaling Pathway

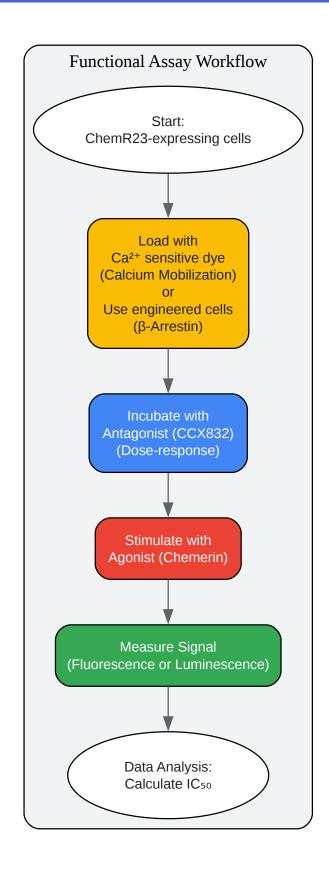
ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR). Its primary endogenous ligand is the chemoattractant protein chemerin. The binding of chemerin to ChemR23 initiates a signaling cascade that plays a significant role in both inflammatory and metabolic processes.[2][3]

Activation of ChemR23 by chemerin leads to the coupling of Gαi/o proteins.[4][5] This inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Concurrently, the signaling pathway triggers the mobilization of intracellular calcium (Ca2+) and activates downstream kinases, including the mitogen-activated protein kinases (MAPK) ERK1/2 and Akt.[6] This signaling cascade ultimately mediates the chemotactic response of immune cells, such as macrophages and dendritic cells, drawing them to sites of inflammation.[4]









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